molecular formula C12H24N2O6 B1674788 Leuciglumer CAS No. 41385-14-2

Leuciglumer

Cat. No.: B1674788
CAS No.: 41385-14-2
M. Wt: 292.33 g/mol
InChI Key: ACYNOJOVIUFXEQ-KDDYFZQKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Leuciglumer would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as preparative liquid chromatography may be used for the isolation and purification of the compound .

Chemical Reactions Analysis

Types of Reactions

Leuciglumer can undergo various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

Leuciglumer has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Leuciglumer involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is known to exert its effects through binding to target proteins and modulating their activity. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Leuciglumer can be compared with other similar compounds based on its chemical structure and biological activity. Some similar compounds include:

Properties

CAS No.

41385-14-2

Molecular Formula

C12H24N2O6

Molecular Weight

292.33 g/mol

IUPAC Name

(2S)-2-amino-5-methoxy-5-oxopentanoic acid;(2S)-2-amino-4-methylpentanoic acid

InChI

InChI=1S/C6H11NO4.C6H13NO2/c1-11-5(8)3-2-4(7)6(9)10;1-4(2)3-5(7)6(8)9/h4H,2-3,7H2,1H3,(H,9,10);4-5H,3,7H2,1-2H3,(H,8,9)/t4-;5-/m00/s1

InChI Key

ACYNOJOVIUFXEQ-KDDYFZQKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N.COC(=O)CC[C@@H](C(=O)O)N

SMILES

CC(C)CC(C(=O)O)N.COC(=O)CCC(C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)O)N.COC(=O)CCC(C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

41385-14-2

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Leuciglumer;  Leuciglumere;  Leuciglumero; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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